molecular formula C23H32N4OS2 B5041692 N-{1-[1-(1,4-dithiepan-6-yl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide

N-{1-[1-(1,4-dithiepan-6-yl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide

Cat. No.: B5041692
M. Wt: 444.7 g/mol
InChI Key: PAZVTUKVFGJSAF-UHFFFAOYSA-N
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Description

“N-{1-[1-(1,4-dithiepan-6-yl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide” is a complex organic compound. It contains several functional groups, including a 1,4-dithiepan-6-yl group, a piperidinyl group, a pyrazol-5-yl group, and a phenylbutanamide group .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different part of the molecule. For example, the 1,4-dithiepan-6-yl group might be introduced via a reaction with 1,4-dithiepan-6-one . The exact synthesis route would depend on the available starting materials and the desired route of synthesis.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The 1,4-dithiepan-6-yl group, for example, is a seven-membered ring containing two sulfur atoms . The piperidinyl group is a six-membered ring containing a nitrogen atom, and the pyrazol-5-yl group is a five-membered ring containing two nitrogen atoms .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the specific conditions and reagents present. For example, the 1,4-dithiepan-6-yl group might be susceptible to reactions with electrophiles due to the presence of sulfur atoms .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of multiple ring structures might increase its rigidity and influence its solubility in different solvents .

Properties

IUPAC Name

N-[2-[1-(1,4-dithiepan-6-yl)piperidin-4-yl]pyrazol-3-yl]-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N4OS2/c28-23(8-4-7-19-5-2-1-3-6-19)25-22-9-12-24-27(22)20-10-13-26(14-11-20)21-17-29-15-16-30-18-21/h1-3,5-6,9,12,20-21H,4,7-8,10-11,13-18H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAZVTUKVFGJSAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=CC=N2)NC(=O)CCCC3=CC=CC=C3)C4CSCCSC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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